![molecular formula C33H47N7O8S B1671301 Enkephalin-met, lys(6)- CAS No. 75909-25-0](/img/structure/B1671301.png)
Enkephalin-met, lys(6)-
Overview
Description
“Enkephalin-met, lys(6)-” is a hexapeptide analog of Met-enkephalin . Enkephalins are endogenous neuropeptides which bind to the delta and mu opioid receptors and regulate nociception . Two forms of enkephalin exist: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) .
Synthesis Analysis
Enkephalins are synthesized within the brain itself . The met-enkephalin sequence is contained within the pituitary peptide beta-endorphin . There is evidence to indicate that the latter is not the precursor of this opioid . The purification and analysis of peptides developed by Sidney Udenfriend have been used in the synthesis .Molecular Structure Analysis
The Enkephalin-met, lys(6)- molecule contains a total of 97 bond(s). There are 50 non-H bond(s), 18 multiple bond(s), 22 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), and 1 sulfide(s) .Physical And Chemical Properties Analysis
The Enkephalin-met, lys(6)- molecule contains a total of 96 atom(s). There are 47 Hydrogen atom(s), 33 Carbon atom(s), 7 Nitrogen atom(s), 8 Oxygen atom(s), and 1 Sulfur atom(s) . The molecular weight is 701.840 .Scientific Research Applications
Food Addiction and Habit Domestication in Fishes
“Enkephalin-met, lys(6)-” is a precursor of endogenous opioid enkephalin (ENK), which plays an important role in animal food addiction and rewarding behavior . In a study on Mandarin Fish (Siniperca chuatsi), it was found that the penk gene, which encodes for this peptide, was highly expressed in the brain. The expression of penk mRNA was significantly higher in fish that could be easily domesticated from eating live prey fish to artificial diets .
Stress Response in Mammals
In mammals, “Enkephalin-met, lys(6)-” is released in response to acute stress . A study conducted on mice showed that acute stress activates enkephalinergic neurons in the Nucleus Accumbens shell (NAcSh), leading to the release of Met- and Leu-Enkephalin . This suggests that “Enkephalin-met, lys(6)-” could play a crucial role in the body’s response to stress.
Pain Modulation
Enkephalins, including “Enkephalin-met, lys(6)-”, are involved in the pain modulating mechanism in the spinal cord . They are part of the body’s natural pain management system and can help to reduce the perception of pain.
Immune System Modulation
“Enkephalin-met, lys(6)-” also plays a role in the immune modulating system . It can influence the activity of the immune system, potentially affecting the body’s response to disease and infection.
Neurotransmitter Release
“Enkephalin-met, lys(6)-” is released at significantly lower concentrations than small molecule neurotransmitters and undergoes post-translational processing that yields ∼30 unique peptides from 4 precursor molecules . This suggests that it could play a unique role in neurotransmitter release and synaptic function.
Mechanism of Action
Target of Action
Enkephalin-met, lys(6)-, also known as Metenkefalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central nervous system and are involved in pain regulation and immune response .
Mode of Action
Metenkefalin acts as an agonist of µ and δ opioid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to cause immunostimulation at low doses and immunosuppression at higher doses . It can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
It is known that metenkefalin is synthesized from proenkephalin via proteolytic cleavage . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Pharmacokinetics
Metenkefalin reaches a maximum concentration (Cmax) of 1266.14pg/mL, with a time to reach maximum concentration (Tmax) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . The half-life of Metenkefalin is between 4.2 and 39 minutes . These properties indicate that Metenkefalin is rapidly absorbed and eliminated from the body, which can impact its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of Metenkefalin’s action are diverse. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . It is also under investigation as an immunomodulatory therapy for moderate to severe COVID-19 . Furthermore, Metenkefalin has been found to play an essential role in cell proliferation and tissue organization during development .
Action Environment
The action, efficacy, and stability of Metenkefalin can be influenced by various environmental factors. For instance, the presence of forskolin, an activator of adenylate cyclase, has been shown to increase the number of Metenkefalin-positive neurons . Additionally, peripheral nerve injury can affect the expression of Metenkefalin
Safety and Hazards
Future Directions
Research suggests that adaptive changes in enkephalin content in the mesocorticolimbic circuit, induced by acute and chronic psychostimulant administration, may represent a key initial step in the long-term behavioral and neuronal plasticity induced by these drugs . Dual enkephalinase inhibitors (DENKIs) are being studied for their potential role in chronic pain management .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOVZGFKVVQYMH-FWEHEUNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997287 | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-met, lys(6)- | |
CAS RN |
75909-25-0 | |
Record name | Enkephalin-met, lys(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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